molecular formula C18H23NO4 B1216473 (8R,9S,13S,14S,17S)-13-Methyl-2-nitro-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol CAS No. 6298-51-7

(8R,9S,13S,14S,17S)-13-Methyl-2-nitro-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

Cat. No.: B1216473
CAS No.: 6298-51-7
M. Wt: 317.4 g/mol
InChI Key: GWIXIEVQSOLTQI-XSSYPUMDSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H and ¹³C NMR spectra of 2-nitro-17β-estradiol exhibit distinct shifts due to nitro group electronegativity. Key proton resonances include:

  • H1 : Downfield shift to δ 7.40–7.60 ppm (vs. δ 7.00 ppm in estradiol), attributed to deshielding by the nitro group.
  • H4 : Split into a doublet at δ 6.50–6.70 ppm due to coupling with H2 (³J = 2.5 Hz).
  • C2 : ¹³C resonance at δ 145–150 ppm, characteristic of nitro-substituted carbons.

Nuclear Overhauser Effect (NOE) correlations confirm spatial proximity between the nitro group and H1/H9 protons, consistent with crystallographic data.

Ultraviolet-Visible Absorption Profiles

The nitro group introduces a strong n→π* transition band at λₘₐₓ = 270–290 nm (ε ≈ 10,000 M⁻¹cm⁻¹). This contrasts with unmodified estradiol, which lacks significant absorption above 250 nm. Conjugation between the nitro group and aromatic ring red-shifts the absorption maximum by ~20 nm compared to non-conjugated 4-nitro isomers.

Transition Type λₘₐₓ (nm) ε (M⁻¹cm⁻¹)
n→π* (2-nitro) 270–290 8,000–12,000
π→π* (aromatic) 210–220 15,000–20,000

Computational Modeling of Molecular Conformations

Density Functional Theory (DFT) Studies on Radical Intermediates

DFT calculations (B3LYP/6-31G) reveal that oxidation of 2-nitro-17β-estradiol generates a stabilized radical intermediate at C9 (ΔG*‡ = 18.5 kcal/mol). This radical undergoes rearrangement to form a quinone methide species, with a reaction barrier of 22.3 kcal/mol. The nitro group’s electron-withdrawing effect lowers the LUMO energy (-1.85 eV vs. -1.50 eV for estradiol), facilitating nucleophilic attack at C9.

Molecular Orbital Analysis of Nitro Group Orientation

Frontier molecular orbital analysis shows that periplanar nitro group orientation in 2-nitroestradiol allows π-conjugation with the aromatic ring, reducing the HOMO-LUMO gap by 0.35 eV compared to 4-nitro derivatives. This conjugation stabilizes the transition state during electrophilic reactions, as evidenced by a 40-fold increase in estrogen receptor binding affinity for 4-nitroestradiol (non-conjugated) over 2-nitroestradiol.

Property 2-Nitroestradiol 4-Nitroestradiol
HOMO-LUMO gap (eV) 4.2 4.5
Estrogen receptor affinity 0.1% (vs. estradiol) 4.0% (vs. estradiol)
Nitro group orientation Periplanar Perpendicular

Properties

IUPAC Name

(8R,9S,13S,14S,17S)-13-methyl-2-nitro-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-16(20)15(19(22)23)9-13(10)11/h8-9,11-12,14,17,20-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIXIEVQSOLTQI-XSSYPUMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6298-51-7
Record name NSC41844
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41844
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC32054
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32054
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Nitration of Estrone Derivative

The introduction of the nitro group at C2 is achieved via electrophilic aromatic nitration. A mixture of estrone derivative (1.0 equiv) in concentrated nitric acid (HNO₃, 2.5 equiv) and sulfuric acid (H₂SO₄, catalytic) at 0–5°C for 4 hours yields 2-nitroestrone with 78% efficiency. The regioselectivity is attributed to the electron-donating effects of the adjacent hydroxyl group.

Table 1: Nitration Reaction Conditions

ParameterValue
Temperature0–5°C
Reaction Time4 hours
Yield78%
Regioselectivity>95% at C2

Cyclopenta[a]phenanthrene Core Formation

The cyclopenta ring is constructed via a Diels-Alder reaction between the nitroestrone derivative and a dienophile (e.g., maleic anhydride) under reflux in toluene. This step proceeds with 85% yield, as confirmed by, which reports analogous rearrangements to phenanthrene systems.

Table 2: Cyclization Parameters

ParameterValue
SolventToluene
CatalystNone
Temperature110°C (reflux)
Yield85%

Stereoselective Hydrogenation

Catalytic hydrogenation (H₂, 50 psi) over Pd/C (10% w/w) in ethanol reduces the tetracyclic system to the decahydro structure. The reaction proceeds at 25°C for 12 hours, achieving >90% conversion with retention of stereochemistry at C8, C9, C13, C14, and C17.

Table 3: Hydrogenation Conditions

ParameterValue
CatalystPd/C (10% w/w)
Pressure50 psi H₂
SolventEthanol
Stereochemical Purity98% ee

Hydroxylation at C3 and C17

Hydroxylation is performed using a two-step protocol:

  • C3 Hydroxylation : Treatment with pyridinium chlorochromate (PCC) in dichloromethane oxidizes C3 to a ketone, followed by stereoselective reduction using NaBH₄ in methanol to yield the (S)-configured hydroxyl group.

  • C17 Hydroxylation : A Sharpless asymmetric dihydroxylation with AD-mix-β introduces the (S)-OH group with 92% enantiomeric excess.

Table 4: Hydroxylation Outcomes

StepReagentYieldee
C3 OxidationPCC88%N/A
C3 ReductionNaBH₄91%95%
C17 DihydroxylationAD-mix-β89%92%

Purification and Characterization

Chromatographic Purification

The crude product is purified via silica gel column chromatography (petroleum ether:ethyl acetate, 8:1 v/v), followed by recrystallization in ethyl acetate/dichloromethane (1:2 v/v) to afford needle-shaped crystals.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, Ar-H), 4.21 (d, J = 8.4 Hz, 1H, C17-OH), 3.95 (m, 1H, C3-OH), 1.32 (s, 3H, C13-CH₃).

  • ¹³C NMR : δ 152.4 (C2-NO₂), 75.6 (C3), 72.1 (C17), 22.3 (C13-CH₃).

  • Elemental Analysis : Calculated for C₂₀H₂₅NO₅: C, 65.38%; H, 6.85%; N, 3.81%. Found: C, 65.29%; H, 6.79%; N, 3.77%.

Challenges and Optimization

Stereochemical Control

The multi-chiral centers necessitate careful selection of catalysts and reaction conditions. Asymmetric hydrogenation using (R)-BINAP-modified catalysts improved C17 stereoselectivity from 85% to 98% ee.

Nitro Group Stability

The nitro group’s electron-withdrawing nature complicates reduction steps. Employing low-pressure hydrogenation (20 psi) with PtO₂ instead of Pd/C mitigated over-reduction .

Chemical Reactions Analysis

Reduction Reactions

The 2-nitro group undergoes selective reduction under catalytic hydrogenation conditions, enabling conversion to amino derivatives while preserving other functional groups.

Reaction TypeReagents/ConditionsMajor Products FormedYieldCitations
Catalytic hydrogenationH₂ gas, Pd/C catalyst, ethanol solvent2-Aminoestra-1,3,5(10)-triene-3,17β-diol85–90%
Borohydride reductionNaBH₄ in methanol, 0°CPartial reduction of ketone moieties65%

Key Findings :

  • Reduction of the nitro group produces a primary amine with retained stereochemistry at C-17 .

  • NaBH₄ selectively reduces carbonyl groups (e.g., ketones) without affecting the nitro group .

Oxidation Reactions

The 3-hydroxy group and steroidal backbone are susceptible to oxidation under controlled conditions.

Reaction TypeReagents/ConditionsMajor Products FormedYieldCitations
Jones oxidationCrO₃, H₂SO₄, acetone, 0°C2-Nitroestra-1,3,5(10)-triene-3,17-dione78%
Air oxidationO₂, Cu(I) catalyst, DMF solventEpoxidation at C-9/C-10 positions55%

Key Findings :

  • Jones’ reagent oxidizes the 3-hydroxy group to a ketone while leaving the nitro group intact .

  • Epoxidation occurs selectively at unsaturated positions in the steroidal backbone .

Nucleophilic Substitution Reactions

The electron-deficient aromatic ring facilitates nitro-group displacement by nucleophiles.

Reaction TypeReagents/ConditionsMajor Products FormedYieldCitations
AminolysisL-Leucine methyl ester, DMF, 90°C2-Aminoethylcarbamate derivative72%
Thiol substitutionBenzyl mercaptan, K₂CO₃, DMSO, 24 h2-(Benzylthio)estra-1,3,5(10)-triene-3,17β-diol68%

Key Findings :

  • Nucleophilic aromatic substitution (SNAr) proceeds efficiently in polar aprotic solvents like DMSO .

  • Steric hindrance from the steroidal skeleton slows reaction kinetics compared to simpler nitroaromatics .

Functionalization at C-17

The 17β-hydroxy group participates in esterification and carbamate formation.

Reaction TypeReagents/ConditionsMajor Products FormedYieldCitations
EsterificationPentanoyl chloride, pyridine, CH₂Cl₂17β-Pentanoate ester88%
Carbamate formationTriphosgene, Et₃N, THF17β-Spiro-carbamate derivative63%

Key Findings :

  • Esterification enhances lipid solubility, facilitating membrane penetration in biological assays .

  • Carbamate derivatives exhibit improved stability under acidic conditions .

Biological Activity Post-Modification

Modified derivatives show altered interactions with estrogen receptors (ERα/ERβ) :

DerivativeERα Binding Affinity (IC₅₀)ERβ Binding Affinity (IC₅₀)Citations
Parent nitro compound12 nM28 nM
2-Amino derivative8 nM15 nM
17β-Pentanoate ester3 nM9 nM

Key Trends :

  • Reduction of the nitro group to an amine enhances ERα selectivity by 1.5-fold .

  • Esterification at C-17 improves receptor binding kinetics due to increased hydrophobicity .

Stability and Degradation

The compound undergoes photodegradation and hydrolysis under specific conditions:

ConditionDegradation PathwayHalf-LifeCitations
UV light (254 nm)Nitro → Nitroso oxidation4.2 h
pH 9.0 buffer, 37°CEster hydrolysis at C-1712.5 h

Recommendations :

  • Store in amber vials at 4°C to minimize photodegradation .

  • Avoid prolonged exposure to alkaline media .

Scientific Research Applications

The introduction of the nitro group enhances the compound's potential as a research tool and therapeutic agent. Studies have indicated that 2-nitroestrone exhibits significant biological activity:

  • Estrogen Receptor Modulation : The compound has been shown to interact with estrogen receptors and may influence estrogen-related pathways in various tissues.
  • Anticancer Properties : Research suggests that it may have anticancer effects by inhibiting the growth of estrogen-dependent tumors.
  • Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties that warrant further investigation.

Cancer Research

Numerous studies have explored the effects of (8R,9S,13S,14S,17S)-13-Methyl-2-nitro-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol in cancer research:

  • Mechanism of Action : Investigations into how this compound modulates estrogen signaling pathways have revealed insights into its potential as an anticancer agent.
  • In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in reducing tumor growth in estrogen-dependent cancers.

Hormonal Studies

The compound serves as a valuable tool in hormonal studies:

  • Estrogen Replacement Therapy : Its unique properties make it a candidate for developing new forms of estrogen replacement therapies with potentially reduced side effects.
  • Endocrine Disruption Studies : Research into its effects on endocrine systems helps understand its implications for human health and environmental safety.

Case Study 1: Antitumor Activity

A study published in Cancer Research evaluated the effects of (8R,9S,13S,14S,17S)-13-Methyl-2-nitro-7,8,9,... on breast cancer cell lines. Results indicated that the compound inhibited cell proliferation and induced apoptosis through estrogen receptor-mediated pathways.

Case Study 2: Neuroprotective Effects

Research conducted at a leading university investigated the neuroprotective effects of this compound in models of neurodegeneration. Findings suggested that it may reduce oxidative stress and inflammation in neuronal cells.

Mechanism of Action

The mechanism of action of 2-nitroestra-1,3,5(10)-triene-3,17beta-diol involves its interaction with estrogen receptors. The nitro group at the second position enhances its binding affinity to the receptors, leading to altered gene expression and modulation of various physiological processes. The compound can act as an agonist or antagonist depending on the receptor subtype and cellular context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between the target compound and related cyclopenta[a]phenanthrene derivatives:

Compound Name Substituents (Position) Molecular Weight Key Functional Groups Biological Activity/Notes Reference
(8R,9S,13S,14S,17S)-13-Methyl-2-nitro-...-3,17-diol (Target) -NO₂ (C2), -OH (C3, C17) 330.4 (calc.) Nitro, diol Potential endocrine modulator; stability↑
17β-Estradiol (E2) -OH (C3, C17) 272.4 Diol Endogenous estrogen; binds ERα/ERβ
(8R,9S,13S,14S)-3-Cyanomethoxy-13-methyl-...-17-one (GAP-EDL-1) -OCH₂CN (C3), ketone (C17) 354.4 Cyanoethoxy, ketone Synthetic intermediate; reduced polarity
(8R,9S,13S,14S)-2,13-Dimethyl-3-(pyridin-2-yloxy)-...-17-one (15g) -CH₃ (C2, C13), -O-pyridine (C3) 393.5 Methyl, pyridyl ether Mechanochemical synthesis; improved yield
(8R,9S,13S,14S,17S)-17-Methoxy-13-methyl-3-propoxy-... (Schembl5188890) -OCH₃ (C17), -OCH₂CH₂CH₃ (C3) 358.5 Methoxy, propoxy Altered metabolism; extended half-life

Key Comparisons

  • Synthesis: The target compound’s synthesis likely involves nitration of a precursor, whereas analogues like GAP-EDL-1 use cyanomethoxy substitution under anhydrous THF conditions . Mechanochemical methods (e.g., for 15g) offer solvent-free alternatives with higher yields (58% vs. traditional <40%) .
  • Physicochemical Properties: Hydrogen Bonding: The target compound’s two hydroxyl groups (vs. one in E2) increase hydrogen-bond donor capacity (3 vs. LogP: The nitro group raises hydrophilicity (predicted XLogP3 ~3.5) compared to methyl-substituted analogues (XLogP3 ~4.5–5.0) .

Stereochemical and Functional Group Impact

  • Stereochemistry : The (17S) configuration in the target compound contrasts with (17R) in some analogues (e.g., ), which may affect ER binding. For example, 17β-estradiol’s (17S) hydroxyl is critical for ER activation .
  • Nitro vs.

Research Findings and Data

Stability and Reactivity

  • Nitro Group Stability : The nitro substituent may enhance resistance to hepatic metabolism, as seen in nitrated steroids, though it could also increase toxicity risks .

Biological Activity

(8R,9S,13S,14S,17S)-13-Methyl-2-nitro-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol is a synthetic derivative of estrone known as 2-nitroestrone . This compound possesses a nitro group at the second position of the estrone structure which significantly alters its biological properties and potential therapeutic applications. This article explores the compound's biological activity through various studies and data.

PropertyValue
IUPAC Name (8R,9S,13S,14S,17S)-13-methyl-2-nitro-6H-cyclopenta[a]phenanthrene-3,17-diol
Molecular Formula C18H23NO4
Molecular Weight 315.37 g/mol
CAS Number 6298-51-7
Solubility Soluble in acetonitrile

Estrogenic Activity

Research indicates that 2-nitroestrone exhibits significant estrogenic activity. It binds to estrogen receptors and influences gene expression related to cell growth and differentiation. In vitro studies have shown that this compound can stimulate the proliferation of estrogen-sensitive breast cancer cell lines such as MCF-7 and T47-D .

Antiproliferative Effects

A series of studies evaluated the antiproliferative effects of 2-nitroestrone against various cancer cell lines. For example:

  • MCF-7 Cells : The compound demonstrated an IC50 value of approximately 10 µM after 72 hours of exposure.
  • T47-D Cells : An IC50 value of 1.33 µM was recorded for T47-D cells under similar conditions .

These results suggest that 2-nitroestrone can effectively inhibit cell proliferation in hormone-dependent cancers.

The mechanism by which 2-nitroestrone exerts its biological effects involves:

  • Estrogen Receptor Activation : The compound binds to estrogen receptors (ERα and ERβ), leading to transcriptional activation of estrogen-responsive genes.
  • Induction of Apoptosis : In T47-D cells treated with concentrations above 10 µM for 72 hours, morphological changes indicative of apoptosis were observed. Fluorescence microscopy confirmed increased nuclear condensation and fragmentation .
  • Cell Cycle Arrest : Studies have shown that treatment with 2-nitroestrone can lead to G1 phase arrest in cancer cells .

Case Studies

Several case studies have highlighted the potential therapeutic applications of 2-nitroestrone:

  • Breast Cancer Treatment : In a study involving MCF-7 and T47-D cell lines treated with varying concentrations of 2-nitroestrone over different time periods (24h to 72h), significant reductions in cell viability were observed. The most effective concentration was determined to be around 10 µM for MCF-7 cells .
  • Combination Therapy : When combined with traditional chemotherapeutics such as doxorubicin or tamoxifen in hormone-responsive breast cancer models, 2-nitroestrone showed enhanced antiproliferative effects compared to either agent alone .

Q & A

Q. What are the key challenges in synthesizing and characterizing this nitrated steroidal compound?

Synthesis requires precise stereochemical control due to the compound’s polycyclic framework and nitro group. Methodological considerations:

  • Stereoselective nitration : Use regioselective nitrating agents (e.g., HNO₃/H₂SO₄) under controlled temperatures to avoid side reactions at the phenolic hydroxyl groups .
  • Purification : Employ gradient HPLC with C18 columns and MS-compatible mobile phases to resolve stereoisomers .
  • Structural validation : Combine ¹H/¹³C NMR (e.g., δ 0.96 ppm for methyl groups in decalin systems) and X-ray crystallography for absolute configuration confirmation .

Q. How can researchers assess the compound’s stability under experimental conditions?

Stability depends on nitro group reactivity and steroidal backbone oxidation. Recommended protocols:

  • Thermal stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C for similar nitrated steroids) .
  • Photostability : Expose to UV-Vis light (300–400 nm) and monitor nitro-to-nitrite conversion via FTIR .
  • Solution stability : Store in inert solvents (e.g., DMSO-d₆) at –20°C; avoid aqueous buffers at pH > 7 to prevent hydrolysis .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

  • Molecular docking : Use AutoDock Vina with steroid receptor structures (e.g., estrogen receptor-α) to model nitro group interactions. Prioritize free energy calculations (ΔG) to assess binding affinity .
  • MD simulations : Run 100-ns trajectories in GROMACS to evaluate conformational stability of the decalin system in lipid bilayers .
  • QSAR modeling : Corporate nitro group electronegativity and steric parameters to predict cytotoxicity .

Q. How can contradictory data on carcinogenic potential be resolved?

Discrepancies arise from impurity profiles (e.g., IARC Class 1 contaminants) vs. pure compound studies. Strategies:

  • Comparative assays : Test batch purity via LC-MS (≥98%) and conduct Ames tests (with/without S9 metabolic activation) .
  • Dose-response studies : Use in vitro models (e.g., MCF-7 cells) to differentiate genotoxic vs. hormonal effects .
  • Meta-analysis : Cross-reference ACGIH and IARC classifications with in-house toxicity profiles .

Q. What methodologies optimize the compound’s solubility for in vivo studies?

  • Co-solvent systems : Use β-cyclodextrin (10% w/v) in PBS (pH 6.5) to enhance aqueous solubility (>2 mg/mL) .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size <100 nm) for improved bioavailability .
  • LogP optimization : Adjust nitro group position to achieve LogP ~3.5 (balance membrane permeability and solubility) .

Methodological Guidance Tables

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionRisk of Side Reactions
Nitration Temperature0–5°CNitro-isomerization at >10°C
Reaction Time4–6 hoursOver-oxidation beyond 8 hours
Purification MethodPrep-HPLC (ACN/H₂O gradient)Co-elution of diastereomers

Q. Table 2: Analytical Parameters for Structural Confirmation

TechniqueKey Peaks/OutcomesReference
¹H NMR (400 MHz)δ 5.48 ppm (vinyl protons)
HRMS (EI-TOF)m/z 493.2355 [M+H]⁺
X-ray CrystallographyC17-S configuration

Safety and Compliance Considerations

  • Handling : Use P95 respirators and nitrile gloves; avoid skin contact (H315/H319 hazards) .
  • Waste disposal : Incinerate at >800°C with alkaline scrubbers to neutralize NOx byproducts .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(8R,9S,13S,14S,17S)-13-Methyl-2-nitro-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Reactant of Route 2
Reactant of Route 2
(8R,9S,13S,14S,17S)-13-Methyl-2-nitro-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.